

Tanomastat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tanomastat*

Cat. No.: *B1684673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanomastat (BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. **Tanomastat** was developed as a potential therapeutic agent for various cancers, and while it demonstrated a favorable safety profile in early clinical trials, it ultimately did not show sufficient efficacy in later-stage studies, leading to the discontinuation of its development for oncological indications. More recently, **Tanomastat** has been investigated for its potential antiviral properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Tanomastat**.

Pharmacodynamics

Mechanism of Action

Tanomastat functions as a competitive, reversible inhibitor of several MMPs. Its primary mechanism involves the chelation of the zinc ion within the active site of these enzymes, which is essential for their catalytic activity. By blocking the action of MMPs, **Tanomastat** was designed to prevent the breakdown of the extracellular matrix, thereby inhibiting tumor cell

invasion, migration, and the formation of new blood vessels (angiogenesis) that tumors require for growth and dissemination.

Target Profile and Potency

Tanomastat exhibits inhibitory activity against a range of MMPs. The reported inhibitory constants (Ki) highlight its potency against key enzymes involved in cancer progression.

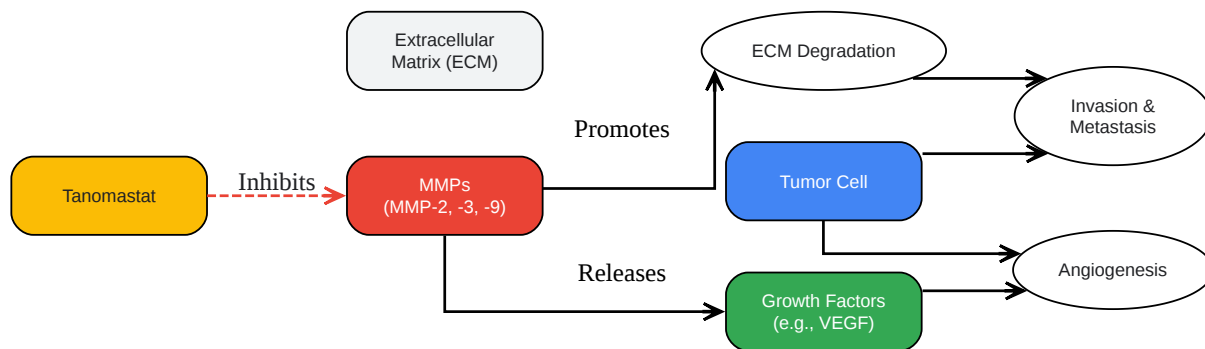
Target MMP	Inhibitory Constant (Ki) (nM)
MMP-2 (Gelatinase A)	11
MMP-3 (Stromelysin 1)	143
MMP-9 (Gelatinase B)	301
MMP-13 (Collagenase 3)	1470

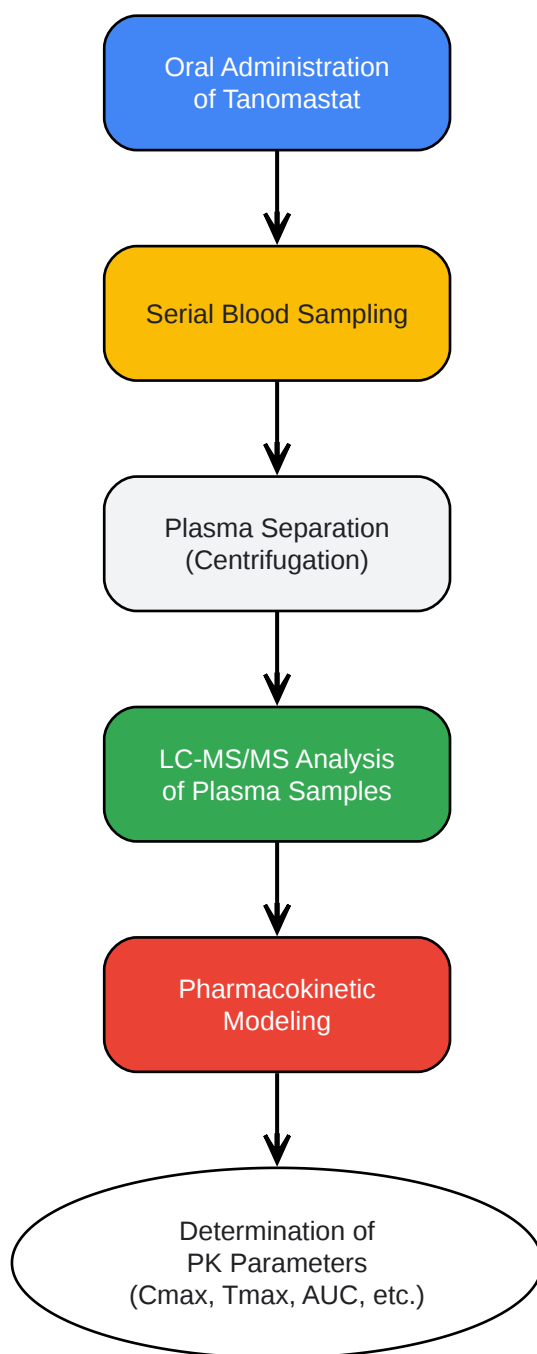
Data sourced from MedchemExpress.

The lower Ki values for MMP-2 indicate a higher potency against this particular enzyme.

Signaling Pathway

The inhibition of MMPs by **Tanomastat** interferes with critical signaling pathways involved in cancer progression. A simplified representation of this interaction is depicted below.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Tanomastat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684673#pharmacokinetics-and-pharmacodynamics-of-tanomastat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com